molecular formula C13H17N5O2 B10966937 N-(2,1,3-benzoxadiazol-4-yl)-2-(4-methylpiperazin-1-yl)acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B10966937
M. Wt: 275.31 g/mol
InChI Key: XBZPNCLABICQHY-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE typically involves the following steps:

    Formation of Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a reagent.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole cores but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine moiety with various functional groups.

Uniqueness

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE is unique due to its specific combination of benzoxadiazole and piperazine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C13H17N5O2/c1-17-5-7-18(8-6-17)9-12(19)14-10-3-2-4-11-13(10)16-20-15-11/h2-4H,5-9H2,1H3,(H,14,19)

InChI Key

XBZPNCLABICQHY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC=CC3=NON=C32

Origin of Product

United States

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